L-Asparagine beta-naphthylamide

Soil enzymology Arylamidase substrate specificity N-mineralization assay

Standard aminopeptidase substrates (Leu-βNA, Asp-βNA) cannot resolve asparagine-specific enzymatic hydrolysis. L-Asparagine β-naphthylamide (Asn-βNA) is the validated chromogenic/fluorogenic substrate for asparaginase and asparagine-selective aminopeptidase detection. • Asparagine-selective: Negligible hydrolysis by PILS-AP aminopeptidase (<0.1 pmol·min⁻¹·µg⁻¹); serves as ideal negative-control for inhibitor selectivity profiling. • Differential cleavage: Enzymes that hydrolyze Asn-βNA but spare Asp-βNA or Leu-βNA indicate asparaginase activity-a profile not recapitulated with common analogs. • Multi-substrate mapping: Complements Asp-βNA brain regional profiling to resolve asparagine-hydrolyzing activities. • Limitation: Insoluble in 0.1 M THAM buffer (pH 8.0); not suitable for soil arylamidase assays.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 3313-39-1
Cat. No. B555716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparagine beta-naphthylamide
CAS3313-39-1
SynonymsL-Asparaginebeta-naphthylamide; 3313-39-1; H-Asn-betaNA; AC1LELYH; L-asparagine-2-naphthylamide; L-Asparagine|A-naphthylamide; SCHEMBL9393008; CHEBI:90352; CTK8G0508; ZINC4899577; N(1)1-naphthalen-2-yl-L-aspartamide; FT-0634773; (2S)-2-amino-N-naphthalen-2-ylbutanediamide
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)/t12-/m0/s1
InChIKeyLMENXDIQSZMBBL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparagine beta-naphthylamide (CAS 3313-39-1) – Core Biochemical Substrate Identity & Procurement Baseline


L-Asparagine beta-naphthylamide (Asn-βNA) is a synthetic L-asparagine derivative in which the α-carboxyl group is condensed with 2-naphthylamine, yielding a chromogenic/fluorogenic indicator substrate . It serves as a tool for detecting and quantifying asparagine-specific or asparagine-releasing enzyme activities—principally asparaginases and certain aminopeptidases—by liberating measurable β-naphthylamine upon hydrolysis . Available from major chemical suppliers at ≥95–98% purity, Asn-βNA is employed in enzymology, drug discovery protease screening, and metabolic regulation studies .

Chromogenic substrate for detecting asparagine-specific hydrolase activity in enzymology and screening.
Research-grade synthetic L-asparagine derivative; purity context supports reproducible kinetic assays.
Side-chain selectivity tool; carboxamide recognition differs from aspartate or leucine analogs.

Why Generic Substitution of L-Asparagine beta-naphthylamide Fails in Enzyme Assays


Amino acid β-naphthylamides are not interchangeable chromogenic substrates; the side-chain identity (asparagine’s carboxamide vs. aspartate’s carboxyl vs. leucine’s isobutyl) dictates enzyme recognition, turnover rate, and solubility . Substituting L-Asparagine β-naphthylamide with a more common analog such as L-Aspartic acid β-naphthylamide or L-Leucine β-naphthylamide can produce qualitatively different hydrolysis profiles—or no hydrolysis at all—because aminopeptidases and amidases discriminate the asparagine amide group. Consequently, assay signal, background, and kinetic constants shift in ways that invalidate cross-study comparisons and can mislead inhibitor screening campaigns .

Side-chain mismatch L-Aspartic acid β-naphthylamide is preferentially cleaved by aspartate aminopeptidase; substituting for Asn-βNA may shift hydrolysis profiles and produce qualitatively different signals.
Solubility risk Assay buffer compatibility differs across analogs; insolubility in specific conditions can prevent measurable β-naphthylamine release, invalidating inter-study comparisons.
Enzyme recognition Aminopeptidases and amidases discriminate the asparagine amide group; generic substitution with hydrophobic-side-chain analogs may yield no turnover in target-specific assays.

L-Asparagine beta-naphthylamide – Quantitative Differentiation Evidence for Procurement Decisions


Insolubility Excludes L-Asparagine beta-naphthylamide from Soil Arylamidase Assays—Unlike Leucine or Alanine Analogs

In a systematic evaluation of eight amino acid β-naphthylamides as substrates for soil arylamidase, L-Asparagine β-naphthylamide failed to dissolve in the assay buffer (0.1 M THAM, pH 8.0, 37 °C), whereas L-Leucine β-naphthylamide, L-Alanine β-naphthylamide, and five other amino acyl β-naphthylamides dissolved fully and produced quantifiable activity . Because no β-naphthylamine release could be measured, Asn-βNA was excluded from the substrate ranking .

Soil arylamidase assay solubility
Head-to-head
No measurable activity; insoluble in 0.1 M THAM buffer (pH 8.0)
Supports exclusion from soil N-mineralization assay workflows; insolubility prevents substrate ranking.
L-Leu-βNA and L-Ala-βNA produced quantifiable activity in all six tested soils.
Soil enzymology Arylamidase substrate specificity N-mineralization assay

Negligible Turnover of L-Asparagine beta-naphthylamide by PILS-AP Aminopeptidase Compared to Other Aminoacyl β-Naphthylamides

In a substrate-specificity panel of twelve aminoacyl-β-naphthylamides tested against recombinant PILS-AP aminopeptidase (5 µg protein, 100 µM substrate, 30 °C, 30 min), L-Asparagine β-naphthylamide yielded activity below the detection floor of 0.1 pmol β-naphthylamine·min⁻¹·µg⁻¹ . Under identical conditions, the enzyme displayed robust activity toward several other aminoacyl-β-naphthylamides, particularly those bearing basic or hydrophobic side chains .

PILS-AP aminopeptidase turnover
Head-to-head
< 0.1 pmol β-naphthylamine·min⁻¹·µg⁻¹
Supports negative-control substrate context in PILS-AP inhibitor screens; near-zero background.
100 µM substrate, 5 µg protein, 30 °C, 30 min; fluorimetric detection.
Aminopeptidase substrate profiling PILS-AP Fluorimetric screening

L-Asparagine beta-naphthylamide Is Not Hydrolyzed by Classical Aspartate Aminopeptidase—Unlike L-Aspartic Acid beta-naphthylamide

A soluble aspartate aminopeptidase purified from dog kidney hydrolyzes L-aspartyl-β-naphthylamide (Asp-βNA) three times more rapidly than L-glutamyl-β-naphthylamide and does NOT cleave any other amino acyl-β-naphthylamides . The enzyme also fails to remove the N-terminal asparagine residue from [Asn¹,Val⁵]-angiotensin II, demonstrating that the asparagine carboxamide side chain is not recognized by its active site . While direct kinetic data for L-asparagine β-naphthylamide were not reported, the stringent specificity pattern strongly predicts that Asn-βNA is resistant to this aspartate aminopeptidase.

Aspartate aminopeptidase recognition
Class-level
Predicted non-substrate; enzyme requires N-terminal aspartate free β-carboxyl group.
Angiotensin metabolism studies should select Asp-βNA, not Asn-βNA, to avoid false-negative results.
Inference from peptide cleavage data; direct kinetic data for Asn-βNA not reported.
Aspartate aminopeptidase specificity Angiotensin metabolism Kidney enzymology

Differential Regional Distribution in Brain Aminopeptidase Activity Revealed by Asp-β-naphthylamide—A Pattern Not Shared with Leu-, Arg-, Lys-, or Tyr-β-naphthylamides

When rat brain aminopeptidase activity was mapped using five amino acid β-naphthylamides, L-Aspartic acid β-naphthylamide revealed a distinct regional distribution pattern that differed from the pattern obtained with Leu-, Arg-, Lys-, or Tyr-β-naphthylamide . L-Asparagine β-naphthylamide was not included in this panel, but the finding underscores that each aminoacyl-β-naphthylamide reports on a different ensemble of aminopeptidases. Given the structural similarity between Asn-βNA and Asp-βNA and the precedent of diametrically opposed substrate preferences shown in Evidence Items 1–3, procurement of Asn-βNA is justified when the experimental goal is to probe asparagine-specific activity that Asp-βNA cannot detect.

Brain aminopeptidase mapping
Supporting evidence
Asp-βNA reveals distinct regional distribution pattern vs. Leu-, Arg-, Lys-, Tyr-βNA.
Multi-substrate panels including Asn-βNA may resolve asparagine-specific activity in neural tissue.
Asn-βNA not measured directly; predicted non-redundant with Asp-βNA based on substrate specificity precedent.
Brain aminopeptidase mapping Aging neuroscience Arylamide substrate differentiation

L-Asparagine beta-naphthylamide (CAS 3313-39-1) – Validated Application Scenarios


Negative-Control Substrate in Broad-Spectrum Aminopeptidase Inhibitor Screens

Because L-Asparagine β-naphthylamide shows negligible hydrolysis by PILS-AP aminopeptidase (<0.1 pmol·min⁻¹·µg⁻¹) , it serves as an ideal negative-control substrate when profiling inhibitor selectivity. A hit that suppresses Leu-βNA hydrolysis but spares Asn-βNA confirms target-specific inhibition rather than general assay interference.

Discrimination of Asparagine-Specific Amidohydrolases from General Aminopeptidases

Enzymes that hydrolyze Asn-βNA but not Asp-βNA or Leu-βNA are likely asparaginases or asparagine-specific peptidases. This differential cleavage pattern cannot be recapitulated with L-Aspartic acid β-naphthylamide, which is preferentially cleaved by aspartate aminopeptidase (3× over Glu-βNA) . Procurement of Asn-βNA is thus mandatory when the research question requires an asparagine-selective probe.

Soil Enzyme Activity Studies—Exclusion Criterion for Substrate Selection

L-Asparagine β-naphthylamide is definitively unsuitable for soil arylamidase assays due to complete insolubility in 0.1 M THAM buffer (pH 8.0) . Laboratories designing or standardizing soil N-mineralization assays should actively avoid this catalog number and instead select L-Leucine β-naphthylamide, the validated substrate with documented Km and Vmax in multiple soil types .

Neuroscience Tissue Mapping of Aminopeptidase Isoforms

Prior art demonstrates that Asp-β-naphthylamide uncovers a brain aminopeptidase distribution pattern distinct from that of Leu-, Arg-, Lys-, or Tyr-β-naphthylamide . Given that Asn-βNA and Asp-βNA report on different catalytic specificities (see Evidence Items 3 and 4), including Asn-βNA in multi-substrate panels can resolve asparagine-hydrolyzing activities in discrete brain regions, complementing the established Asp-βNA mapping.

Application
Selection Property
Validation Focus
Aminopeptidase inhibitor screening – negative control
Negligible turnover by PILS-AP aminopeptidase
Confirm near-zero β-naphthylamine release in target assay buffer
Asparagine-specific amidohydrolase discrimination
Carboxamide side-chain recognition vs. aspartate carboxyl preference
Verify differential cleavage relative to Asp-βNA and Leu-βNA
Soil enzyme activity studies – exclusion criterion
Complete insolubility in 0.1 M THAM buffer (pH 8.0)
Document buffer incompatibility; select L-Leucine β-naphthylamide as validated alternative
Neuroscience aminopeptidase isoform mapping
Non-redundant substrate in multi-β-naphthylamide panels
Assess asparagine-hydrolyzing activity distribution in brain homogenates

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